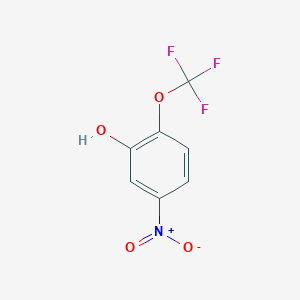

5-Nitro-2-(trifluoromethoxy)phenol

Descripción general

Descripción

5-Nitro-2-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4F3NO4 . It is related to 2-Nitro-4-(trifluoromethyl)phenol, which is a major product of solution phase photodecomposition of fluorodifen .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Also, the presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a nitro group at the 5th position and a trifluoromethoxy group at the 2nd position . The molecular weight of this compound is 223.11 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, in some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole . The antimicrobial activity of the title compound was also investigated in vitro, showing moderate action against Candida albicans .Aplicaciones Científicas De Investigación

Reactivity with Nitric Oxide and Peroxynitrite

5-Nitro-2-(trifluoromethoxy)phenol demonstrates significant reactivity when interacting with nitric oxide and peroxynitrite. Studies have shown that its reaction with peroxynitrite often results in nitration, while interactions with aqueous solutions of nitric oxide lead to a mix of nitro and nitroso derivatives. This characteristic suggests potential applications in tracing and understanding the behavior of nitric oxide in various contexts, especially in biological tissues (Yenes & Messeguer, 1999).

Microbial Degradation of Explosives

In the field of bioremediation, derivatives of this compound have been explored for their ability to undergo microbial degradation. Specifically, the nitroaromatic structure of similar compounds is known to biotransform under aerobic and anaerobic conditions, producing various derivatives that can help in the detoxification and breakdown of hazardous substances like explosives (Hawari et al., 2000).

Thermal Intramolecular Hydroxylation

In organic chemistry, this compound-related compounds have been used in thermal intramolecular hydroxylation reactions. These reactions have potential applications in synthesizing complex organic molecules, highlighting the importance of such compounds in synthetic organic chemistry (Sammes et al., 1979).

Hydroxylation of Benzene

This compound and its derivatives find utility in the hydroxylation of benzene to phenol, a critical process in chemical industry. The AlphOxTM process, which involves the conversion of benzene into phenol using nitrous oxide, highlights the role of similar compounds in facilitating this transformation (Notté, 2000).

Photochemical Nitration Studies

The compound's derivatives have been used in studying the mechanisms of photochemical nitration. This research is crucial for understanding the photochemical reactions of organic compounds and has implications in environmental chemistry and the development of photoresponsive materials (Schürmann & Lehnig, 2000).

Structural and Theoretical Studies

Structural and theoretical studies involving similar phenolic compounds have been conducted to understand their chemical behavior better. These studies are essential in designing new materials and chemicals with desired properties (Ng et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

5-nitro-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-2-1-4(11(13)14)3-5(6)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFARTHYOOZQJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

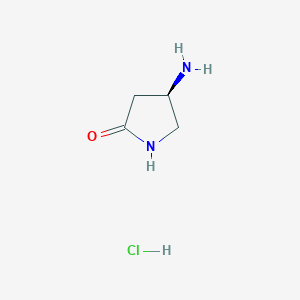

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

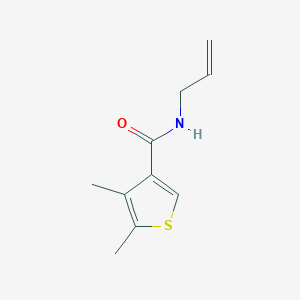

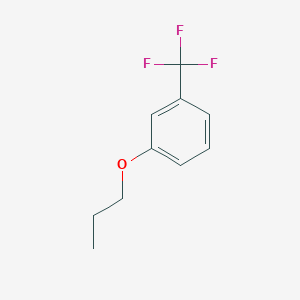

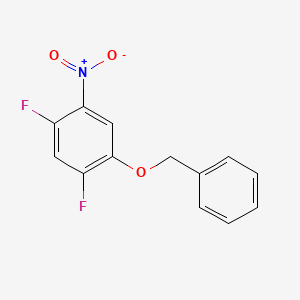

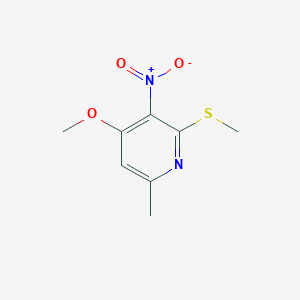

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)

acetate](/img/structure/B3110236.png)